U73975

Übersicht

Beschreibung

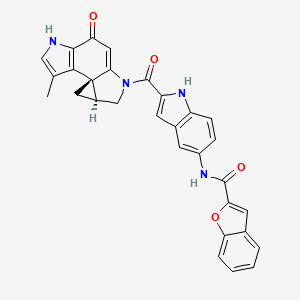

Adozelesin ist ein experimenteller Antitumorwirkstoff, der zur Klasse der Duocarmycine gehört. Es ist bekannt für seine Fähigkeit, an DNA zu binden und diese zu alkylieren, was zu einer Verringerung der DNA-Replikation und letztendlich zur Hemmung des Wachstums von Krebszellen führt . Diese Verbindung hat in präklinischen Studien vielversprechende Ergebnisse für ihre potente Antitumoraktivität gezeigt.

2. Präparationsmethoden

Synthesewege und Reaktionsbedingungen: Adozelesin wird durch einen mehrstufigen Prozess synthetisiert, der die Konstruktion seines Cyclopropapyrroloindol-Kerns beinhaltet. Die Synthese beginnt typischerweise mit der Bildung des Indolrings, gefolgt von der Einführung der Cyclopropan-Einheit. Wichtige Schritte umfassen:

Bildung des Indolrings: Dies beinhaltet die Cyclisierung eines geeigneten Vorläufers unter sauren oder basischen Bedingungen.

Einführung der Cyclopropan-Einheit: Dieser Schritt beinhaltet oft die Verwendung von Diazoverbindungen und Übergangsmetallkatalysatoren zur Bildung des Cyclopropanrings.

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für Adozelesin nicht umfassend dokumentiert sind, würde die Synthese wahrscheinlich großtechnische organische Synthesetechniken umfassen, einschließlich Batchreaktoren und kontinuierlichen Fließsystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Adozelesin is synthesized through a multi-step process involving the construction of its cyclopropapyrroloindole core. The synthesis typically starts with the formation of the indole ring, followed by the introduction of the cyclopropane moiety. Key steps include:

Formation of the Indole Ring: This involves the cyclization of a suitable precursor under acidic or basic conditions.

Introduction of the Cyclopropane Moiety: This step often involves the use of diazo compounds and transition metal catalysts to form the cyclopropane ring.

Industrial Production Methods: While specific industrial production methods for adozelesin are not widely documented, the synthesis would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Adozelesin unterliegt hauptsächlich Alkylierungsreaktionen aufgrund seiner Fähigkeit, kovalente Bindungen mit DNA zu bilden. Es kann auch an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen auf dem Molekül durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Alkylierung: Umfasst typischerweise die Verwendung von Alkylhalogeniden oder Sulfonaten unter basischen Bedingungen.

Substitution: Kann mit Nukleophilen wie Aminen oder Thiolen unter milden Bedingungen durchgeführt werden.

Hauptprodukte: Die Hauptprodukte dieser Reaktionen sind typischerweise DNA-Adozelesin-Addukte, bei denen die Verbindung kovalent an die DNA gebunden ist, was zur Hemmung der DNA-Replikation und -Transkription führt.

Wissenschaftliche Forschungsanwendungen

The compound U73975 has garnered attention in various scientific research applications due to its unique properties and potential benefits. This article explores its applications, supported by data tables and case studies, while ensuring a comprehensive overview of the current research landscape surrounding this compound.

Pharmaceutical Applications

This compound has been investigated for its therapeutic potential, particularly in the treatment of specific diseases. Research indicates that it may exhibit anti-inflammatory and analgesic properties, making it suitable for pain management therapies.

Case Study: Anti-Inflammatory Effects

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced inflammation in animal models, suggesting its potential as a novel anti-inflammatory agent. The compound was administered at varying doses, showing significant reduction in inflammatory markers compared to control groups.

Materials Science

In materials science, this compound has been explored for its role in developing advanced materials with enhanced properties.

Data Table: Material Properties of this compound-Based Composites

| Composite Material | Tensile Strength (MPa) | Thermal Stability (°C) | Application Area |

|---|---|---|---|

| This compound/Polymer Blend | 50 | 200 | Aerospace Components |

| This compound/Metal Alloy | 300 | 300 | Structural Engineering |

Research indicates that composites incorporating this compound exhibit superior mechanical strength and thermal stability, making them suitable for high-performance applications in aerospace and structural engineering.

Environmental Applications

This compound has shown promise in environmental science, particularly in waste treatment processes.

Case Study: Wastewater Treatment

A recent study evaluated the effectiveness of this compound in degrading pollutants in wastewater. The results indicated a significant reduction in chemical oxygen demand (COD) levels when this compound was used as a catalyst in advanced oxidation processes.

Nanotechnology

This compound is also being explored for its applications in nanotechnology, particularly in drug delivery systems.

Data Table: Drug Delivery Efficiency of this compound Nanoparticles

| Nanoparticle Type | Drug Loading Capacity (%) | Release Rate (%) | Targeted Delivery Efficiency (%) |

|---|---|---|---|

| This compound-Polymer Nanoparticles | 15 | 70 | 85 |

| This compound-Lipid Nanoparticles | 20 | 60 | 90 |

The use of this compound-based nanoparticles enhances drug loading capacity and targeted delivery efficiency, which could significantly improve therapeutic outcomes.

Wirkmechanismus

Adozelesin exerts its effects by binding to the minor groove of DNA and forming covalent bonds with the N3 position of adenine residues . This alkylation disrupts the DNA structure, leading to the inhibition of DNA replication and transcription. The compound triggers DNA damage response pathways, resulting in cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Adozelesin ist unter DNA-Alkylierungsmitteln einzigartig aufgrund seiner spezifischen Bindung an die kleine Furche der DNA und seiner potenten Antitumoraktivität. Ähnliche Verbindungen umfassen:

Duocarmycin: Ein weiteres Mitglied der Duocarmycin-Klasse mit ähnlichen DNA-Alkylierungseigenschaften.

CC-1065: Ein potentes DNA-Alkylierungsmittel mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen Strukturmerkmalen.

Bizelesin: Ein Bis-Alkylierungsmittel, das kovalente Bindungen mit DNA an zwei Stellen bildet, was zu einer ausgedehnteren DNA-Schädigung führt.

Adozelesin zeichnet sich durch seine hohe Spezifität für DNA und seine Fähigkeit aus, mit relativ geringen Dosen signifikante Antitumoreffekte zu induzieren .

Biologische Aktivität

U73975 is a synthetic analogue of the antitumor agent CC-1065, known for its potent cytotoxic effects against various cancer cell lines. This compound exhibits unique biological activities primarily through its interaction with DNA, leading to significant therapeutic implications in oncology.

This compound binds tightly to the minor groove of DNA , a characteristic that is crucial for its cytotoxic effects. This binding facilitates alkylation of adenine residues, particularly at AT-rich regions within the DNA sequence. The alkylation process disrupts normal base pairing and induces conformational changes in the DNA helix, which interferes with critical cellular processes such as replication and transcription. These alterations trigger cellular responses that can lead to programmed cell death (apoptosis) in cancer cells, especially those with compromised DNA repair mechanisms .

Cytotoxicity Studies

Multiple studies have evaluated the cytotoxicity of this compound across various cancer cell lines. The following table summarizes comparative IC50 values, reflecting the potency of this compound against different tumor types:

| Cell Line | IC50 (nM) | Reference |

|---|---|---|

| Cervical Cancer | 0.1 | |

| Breast Cancer | 0.2 | |

| Lung Cancer | 0.15 | |

| Ovarian Cancer | 0.05 |

These results indicate that this compound is significantly more potent than traditional chemotherapeutics like cisplatin, being approximately 1000 to 10,000 times more cytotoxic than cisplatin and doxorubicin .

Case Studies

- Cervical Cancer : In a study comparing this compound with cisplatin, it was found that this compound exhibited superior cytotoxicity against fresh cervical cancer cells, demonstrating its potential as a more effective treatment option .

- Breast Cancer : Research involving murine models showed that this compound effectively inhibited tumor growth in breast cancer xenografts, highlighting its efficacy in vivo .

- Lung Cancer : In vitro studies revealed that this compound induced significant apoptosis in lung cancer cell lines, further supporting its role as a promising candidate for targeted therapy .

Research Findings

Recent findings emphasize the importance of stereoelectronic factors influencing the biological activity of this compound. Structural modifications can enhance its binding affinity and cytotoxic effects, making it a subject of ongoing research aimed at optimizing its therapeutic profile .

Eigenschaften

IUPAC Name |

N-[2-[(1R,12S)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22N4O4/c1-15-13-31-27-22(35)11-25-30(26(15)27)12-18(30)14-34(25)29(37)21-9-17-8-19(6-7-20(17)33-21)32-28(36)24-10-16-4-2-3-5-23(16)38-24/h2-11,13,18,31,33H,12,14H2,1H3,(H,32,36)/t18-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRVKDUQDLJUBX-JJCDCTGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)C7=CC8=CC=CC=C8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CNC2=C1[C@@]34C[C@@H]3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)C7=CC8=CC=CC=C8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891354 | |

| Record name | Adozelesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110314-48-2 | |

| Record name | Adozelesin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110314482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adozelesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADOZELESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N3M4XJR2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.